3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a fluorinated heterocyclic compound featuring a bromine atom at position 3, a fluoromethyl group at position 2, and a trifluoromethyl group at position 6 of the imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can modulate pharmacokinetic properties and biological activity . The trifluoromethyl and fluoromethyl groups enhance lipophilicity and metabolic stability, while the bromine atom offers a handle for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
3-bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4N2/c10-8-6(3-11)15-7-2-1-5(4-16(7)8)9(12,13)14/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBLSVFSGOHIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155693 | |
| Record name | Imidazo[1,2-a]pyridine, 3-bromo-2-(fluoromethyl)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-92-8 | |
| Record name | Imidazo[1,2-a]pyridine, 3-bromo-2-(fluoromethyl)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 3-bromo-2-(fluoromethyl)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly via Cyclization Reactions
The imidazo[1,2-a]pyridine scaffold is typically constructed through cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For 3-bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, the trifluoromethyl group at position 6 is often introduced early in the synthesis. A common approach involves reacting 2-amino-6-(trifluoromethyl)pyridine with a fluoromethyl-containing α-bromoketone under basic conditions . For example:
This method yields the unsubstituted core, which is subsequently brominated at position 3. Cyclization efficiencies vary (60–85%), with fluoromethyl groups occasionally requiring protective groups to prevent side reactions .
Regioselective Bromination at Position 3
Electrophilic bromination is the primary method for introducing the bromine atom at position 3. The electron-rich nature of the imidazo[1,2-a]pyridine ring directs bromination to the most activated site. Using N-bromosuccinimide (NBS) in acetic acid at 80°C achieves >90% regioselectivity for 3-bromo derivatives . For example:
\text{2-(Fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine} + \text{NBS} \xrightarrow{\text{AcOH, 80°C}} \text{3-Bromo product (Yield: 75–82%)}
Alternative brominating agents like Br₂ in dichloromethane are less selective, leading to di- or tri-brominated byproducts .
Fluoromethyl Group Introduction via Cross-Coupling
The 2-fluoromethyl group is introduced via palladium-catalyzed cross-coupling reactions. A reported method uses Suzuki-Miyaura coupling between 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine and a fluoromethylboronic ester :
\text{3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine} + \text{FCCH}2\text{Bpin} \xrightarrow{\text{Pd(OAc)}2, \text{dppf, Cs}2\text{CO}3, \text{DMF}} \text{Target compound (Yield: 15–20%)}
However, this route suffers from low yields due to steric hindrance from the trifluoromethyl group . Optimized conditions using Buchwald-Hartwig amination or fluoromethyl iodide (ICH₂F) under copper catalysis improve yields to 40–50% .
One-Pot Synthesis Using Trifluoromethylimidoyl Chlorides
A streamlined one-pot method leverages trifluoromethylimidoyl chlorides and fluoromethylated diamines. As described in Arkivoc , the reaction employs bis(triphenylphosphine)palladium(II) dichloride [(Ph₃P)₂PdCl₂] to catalyze C–N bond formation:
\text{CF}3\text{C(=NAr)Cl} + \text{H}2\text{N-C}6\text{H}3\text{-CH}2\text{F} \xrightarrow{\text{(Ph₃P)₂PdCl}2, \text{THF}} \text{Target compound (Yield: 72–88%)}
This method avoids intermediate isolation, reducing purification steps and improving overall efficiency .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Bromination | NBS, AcOH, 80°C | 75–82% | High regioselectivity | Multiple steps, moderate yields |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, dppf, Cs₂CO₃, DMF | 15–20% | Modular for diverse substituents | Low yield due to steric hindrance |
| One-Pot Pd Catalysis | (Ph₃P)₂PdCl₂, THF, reflux | 72–88% | Single-step, high yield | Requires specialized imidoyl chlorides |
Challenges and Optimization Strategies
-
Fluoromethyl Stability : The fluoromethyl group (-CH₂F) is prone to hydrolysis under acidic or basic conditions. Using anhydrous solvents (e.g., THF) and neutral pH buffers mitigates decomposition .
-
Trifluoromethyl Reactivity : The electron-withdrawing CF₃ group deactivates the ring, necessitating elevated temperatures (90–120°C) for cross-coupling reactions .
-
Purification : Reverse-phase chromatography (C18, MeCN/water/TFA) is effective for isolating the target compound from brominated byproducts .
Chemical Reactions Analysis
3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Radical reactions: The compound can participate in radical reactions, particularly involving the trifluoromethyl group, which is known for its reactivity in radical chemistry
Common reagents used in these reactions include N-bromosuccinimide (NBS), diethylaminosulfur trifluoride (DAST), and trifluoromethyl iodide (CF3I). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine have been investigated for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications in the imidazo[1,2-a]pyridine structure could enhance selectivity and potency against cancer cells, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. The presence of trifluoromethyl groups is known to influence biological activity positively. Research has shown that such compounds can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Material Science
Fluorinated Polymers
The unique structure of this compound allows it to be incorporated into fluorinated polymers. These materials are sought after for their thermal stability and chemical resistance. Studies have shown that incorporating such fluorinated compounds can enhance the mechanical properties of polymers while maintaining their lightweight characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of imidazo[1,2-a]pyridine inhibited growth in several cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Found that trifluoromethyl-substituted imidazo[1,2-a]pyridines showed effective inhibition against Staphylococcus aureus and Candida albicans. |
| Study C | Polymer Development | Reported enhanced thermal stability and mechanical strength in fluorinated polymers when incorporating this compound derivatives. |
Mechanism of Action
The mechanism of action of 3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs and their substituent patterns are summarized below:
Physicochemical Properties
- Lipophilicity: The target compound’s fluoromethyl and trifluoromethyl groups increase logP compared to non-fluorinated analogs (e.g., 3-Bromo-6-chloro derivative has logP ~2.1 vs. target’s estimated logP ~3.5) .
- Aqueous Solubility : Sulfonyl-containing analogs (e.g., compound in ) exhibit improved solubility (>50 µM) due to polar sulfonyl groups, whereas the target compound’s solubility is likely lower (<10 µM) .
Biological Activity
3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 2102412-92-8) is a novel compound characterized by its unique chemical structure, which includes a bromine atom, a fluoromethyl group, and a trifluoromethyl moiety. Its molecular formula is C9H5BrF4N2, and it has garnered attention in the field of medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 297.05 g/mol |
| Purity | ≥ 95% |
| Chemical Formula | C9H5BrF4N2 |
Biological Activity Overview
The biological activity of this compound is being explored in various therapeutic contexts. Recent studies have indicated promising results in areas such as anticancer activity, antimicrobial effects, and enzyme inhibition.
Anticancer Activity
Research has demonstrated that compounds with similar imidazo-pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (Triple-Negative Breast Cancer), MCF-7 (Breast Cancer).
- IC50 Values : Compounds analogous to this compound showed IC50 values ranging from 0.126 μM to 19 μM against different cancer cell lines, indicating potent antiproliferative activity .
Case Study Example :
A study involving related imidazo-pyridine derivatives reported that these compounds inhibited lung metastasis in mouse models of TNBC more effectively than established treatments like TAE226. The treatment resulted in significant reduction in tumor burden and improved survival rates .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar imidazo-pyridine derivatives have shown effectiveness against pathogens such as Helicobacter pylori and various strains of bacteria:
- Activity Against Bacteria : Compounds derived from this class exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Urease Inhibition : Some derivatives have demonstrated strong urease inhibitory activity, which is crucial for the treatment of Helicobacter pylori infections and other related conditions .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies suggest:
Q & A
Basic: What are the key considerations for synthesizing 3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
Methodological Answer:
Synthesis typically involves halogenation and functional group introduction. Key steps include:
- Bromination : Reacting a precursor (e.g., 6-trifluoromethylimidazo[1,2-a]pyridine) with bromine in acetic acid under inert conditions to introduce bromine at the 3-position .
- Fluoromethylation : Introducing the fluoromethyl group via nucleophilic substitution or radical-mediated reactions. For example, using fluoromethyl iodide (CH2FI) with a palladium catalyst .
- Optimization : Control reaction temperature (e.g., 0–25°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 323.0) and isotopic patterns for bromine/chlorine .
- IR Spectroscopy : Detect C-F stretches (1000–1300 cm⁻¹) and imidazo ring vibrations (1500–1600 cm⁻¹) .
Advanced: How do substituent positions on the imidazo[1,2-a]pyridine core influence reactivity?
Methodological Answer:
- Electronic Effects :
- The 6-trifluoromethyl group withdraws electron density, reducing reactivity at the 3-position but enhancing stability for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Halogens at the 3-position (bromine) facilitate substitution reactions (e.g., SNAr with amines) due to their leaving-group ability .
- Steric Effects :
- The 2-fluoromethyl group may hinder nucleophilic attack at adjacent positions. Computational modeling (DFT) can predict steric maps .
Advanced: How does structure-activity relationship (SAR) guide biological studies?
Methodological Answer:
- Trifluoromethyl Impact : Enhances lipophilicity (logP ~2.8) and metabolic stability, critical for CNS-targeting agents .
- Fluoromethyl Role : Increases membrane permeability (PAMPA assay: Pe > 5 × 10⁻⁶ cm/s) and modulates target binding (e.g., kinase inhibition via H-bonding) .
- Comparative SAR Table :
| Substituent Position | Biological Effect (Example) | Source |
|---|---|---|
| 6-CF₃ | Antiparasitic IC₅₀: 0.8 µM | |
| 3-Br | Kinase inhibition Ki: 12 nM | |
| 2-FCH₂ | Bioavailability: 45% (rat) |
Advanced: What mechanistic insights explain electronic effects of substituents?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) :
- The 6-trifluoromethyl group reduces electron density at the 3-position (Hammett σₚ: +0.54), favoring oxidative addition in cross-coupling .
- Fluorine’s inductive effect lowers pKa of adjacent protons (e.g., 2-fluoromethyl group: pKa ~10.5 vs. ~12.5 for CH₃) .
- Reactivity in Mizoroki–Heck Reactions :
- 6-Bromo derivatives react efficiently (yield: 85%), while 8-bromo analogs are inert due to electron-rich N1 proximity .
Basic: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .
- Control for off-target effects via siRNA knockdown or competitive binding studies .
- Data Discrepancy Table :
| Study | Reported IC₅₀ (µM) | Likely Cause | Resolution Strategy |
|---|---|---|---|
| Study A (2023) | 0.5 | Impure compound (HPLC: 85%) | Repurify to >98% |
| Study B (2024) | 5.2 | Cell line variability | Use isogenic models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
